1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine
Description
Properties
IUPAC Name |
2-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]-1-naphthalen-1-ylguanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-10-12-9-15(23)21-17(19-12)22-16(18)20-14-8-4-6-11-5-2-3-7-13(11)14/h2-9H,10H2,1H3,(H4,18,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVIJPJIGQFGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction Adaptations
The classical Biginelli reaction, employing urea, β-keto esters, and aldehydes, can be modified to incorporate guanidine derivatives. For this target:
- β-Keto ester : Ethyl acetoacetate provides the 6-oxo group.
- Aldehyde : Methoxymethyl acetaldehyde introduces the 4-methoxymethyl substituent.
- Guanidine source : 1-Naphthalen-1-ylguanidine replaces urea, though its stability under acidic conditions requires careful optimization.
Procedure :
A mixture of ethyl acetoacetate (10 mmol), methoxymethyl acetaldehyde (10 mmol), and 1-naphthalen-1-ylguanidine (12 mmol) is refluxed in methanol with catalytic HCl (5 drops) for 12–24 hours. The crude product is concentrated and recrystallized from acetone/water (80:20).
Challenges :
- Guanidine decomposition under prolonged heating.
- Competing side reactions due to the aldehyde’s methoxymethyl group.
Metformin-Mediated Cyclization
Inspired by PMC4929956, metformin (a biguanide) serves as a dual nitrogen source and cyclization agent:
Reaction Scheme :
- Condensation of 4-methoxymethylbenzaldehyde (1 eq) and acetylacetone (1.2 eq) with metformin (1.5 eq) in methanol/HCl.
- Post-cyclization functionalization to introduce the naphthalene group via Suzuki coupling or nucleophilic substitution.
Key Observations :
- Yields for analogous 2-guanidinylpyrimidines range from 31–45%.
- Methoxymethyl groups may require protection during cyclization to prevent ether cleavage.
Post-Cyclization Functionalization
Nucleophilic Substitution at Pyrimidine C-2
A 2-chloro intermediate enables late-stage guanidinylation:
Step 1 : Synthesis of 2-chloro-4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidine
- React methoxymethyl acetaldehyde, ethyl acetoacetate, and thiourea under Biginelli conditions.
- Chlorination using POCl₃/PCl₅ yields the 2-chloro derivative.
Step 2 : Guanidine Coupling
- React 2-chloro intermediate (1 eq) with 1-naphthalen-1-ylguanidine (1.2 eq) in DMF at 80–100°C for 8–12 hours.
- Purification via silica chromatography (ethyl acetate/hexane) affords the target compound.
Advantages :
- Avoids exposing guanidine to harsh cyclization conditions.
- Enables modular substitution with diverse guanidines.
Purification and Characterization
Crystallization Techniques
Spectroscopic Validation
- ¹H NMR (DMSO-d6): δ 8.2–8.5 (m, naphthalene protons), 6.1 (s, NH₂), 4.8 (s, OCH₂O), 3.3 (s, OCH₃).
- IR : 1670 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N guanidine).
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation | Post-Functionalization |
|---|---|---|
| Yield | 35–45% | 50–60% |
| Purity | Requires chromatography | Direct crystallization |
| Reaction Time | 12–24 h | 8–12 h (per step) |
| Scalability | Moderate | High |
Industrial-Scale Considerations
Catalytic Optimization
Chemical Reactions Analysis
Types of Reactions
1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to alterations in biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The compound is compared to three key analogues (Table 1):
Key Observations :
- Core Heterocycle: The target compound retains a pyrimidinone core, whereas analogues like triazolo-pyrimidinones (e.g., compound in ) incorporate fused triazole rings, altering rigidity and electronic properties.
- Functional Groups : The methoxymethyl group (CH2OCH3) in the target compound contrasts with the methyl (CH3) group in compound 299 , offering improved hydrogen-bonding capacity and metabolic stability.
Physicochemical Properties
- Molecular Weight: The target compound (C18H19N5O2) has a higher molecular weight (~337 g/mol) compared to phenyl-substituted triazolo-pyrimidinones (e.g., ~298 g/mol for the compound in ), impacting pharmacokinetics.
- LogP : Estimated LogP values (via computational tools) suggest higher lipophilicity for the naphthalen-1-yl derivative (LogP ~2.5) versus phenyl-substituted analogues (LogP ~1.8) , favoring passive diffusion across biological membranes.
Biological Activity
1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H16N4O2
- Molecular Weight : 284.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the guanidine moiety suggests potential interactions with guanylate cyclase and other signaling proteins.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related dihydropyrimidine derivative demonstrated potent cytotoxicity against various cancer cell lines by inducing apoptosis through the activation of caspases and the mitochondrial pathway .
Antimicrobial Activity
Research has shown that derivatives of this compound possess antimicrobial properties. In vitro studies revealed that certain analogs exhibited activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. This is likely due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Cardiovascular Effects
Preclinical models have suggested that compounds within this class may have beneficial effects on cardiovascular health. For example, certain derivatives were shown to improve lipid profiles and exert cardioprotective effects in rat models, potentially through modulation of thyroid hormone receptors .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of a related compound, researchers treated human cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be a promising candidate for further development in cancer therapeutics.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of a related structure. The compound was tested against several bacterial strains using the disk diffusion method. Results showed significant inhibition zones for both Staphylococcus aureus and Escherichia coli, indicating effective antimicrobial activity.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
